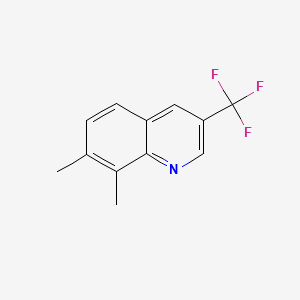![molecular formula C12H19N3O4S B6610468 tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate CAS No. 2763750-25-8](/img/structure/B6610468.png)
tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H19N3O4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-methanesulfonylpyrimidine.
Alkylation: The 5-methanesulfonylpyrimidine is then alkylated with 2-bromoethylamine to form 2-(5-methanesulfonylpyrimidin-2-yl)ethylamine.
Carbamoylation: The final step involves the reaction of 2-(5-methanesulfonylpyrimidin-2-yl)ethylamine with tert-butyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate can undergo several types of chemical reactions:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate
- tert-Butyl N-[2-(4-methanesulfonylpyrimidin-5-yl)ethyl]carbamate
Uniqueness
tert-Butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate is unique due to the position of the methanesulfonyl group on the pyrimidine ring. This positional isomerism can lead to differences in reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
tert-butyl N-[2-(5-methylsulfonylpyrimidin-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-12(2,3)19-11(16)13-6-5-10-14-7-9(8-15-10)20(4,17)18/h7-8H,5-6H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOFGDLSEQBNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=C(C=N1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
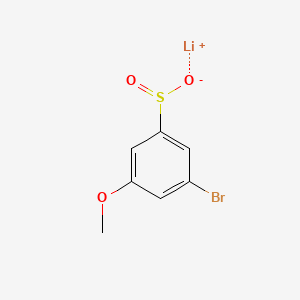
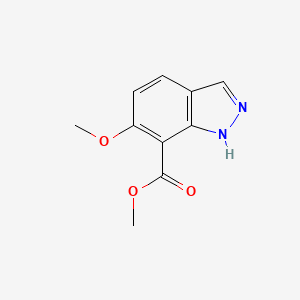
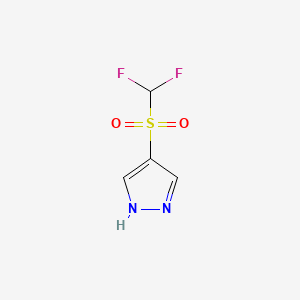
![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)
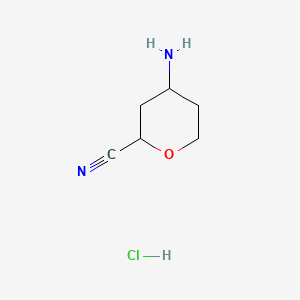
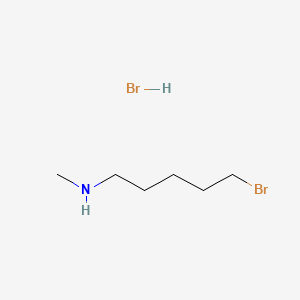
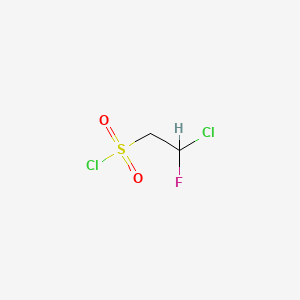
![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)
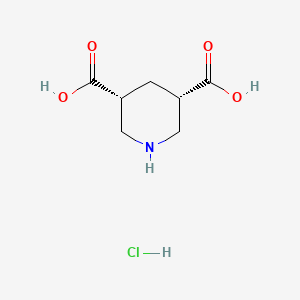
![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)
